molecular formula C27H23N3O2S B2569954 4-benzoyl-N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 396722-66-0

4-benzoyl-N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No. B2569954
CAS RN: 396722-66-0
M. Wt: 453.56
InChI Key: FMBZNWSZDCOUAT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide compounds, which includes “4-benzoyl-N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide”, can be performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .

Scientific Research Applications

Synthesis and Chemical Reactivity

The chemical reactivity and synthesis of compounds related to 4-benzoyl-N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide have been explored extensively. For instance, derivatives of benzenesulfonamide, which share structural similarities with the compound , have been synthesized through reactions involving N-(4-acetylphenyl)benzene sulphonamide derivatives. These reactions lead to various sulfonamide derivatives, including pyrazolyl and isoxazolyl-phenyl benzenesulfonamides, showcasing the compound's potential as a precursor for synthesizing novel sulfonamide derivatives with potential biological applications (Fahim & Shalaby, 2019).

Antimicrobial Activity

Compounds derived from or related to this compound have been studied for their antimicrobial properties. For example, certain derivatives synthesized from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid demonstrated significant antibacterial activities against both Gram-positive and Gram-negative bacteria. This suggests that derivatives of the compound could be potential candidates for developing new antibacterial agents (Bildirici, Şener, & Tozlu, 2007).

Anticancer Potential

The synthesis of novel benzamide-based 5-aminopyrazoles and their fused heterocycles has been reported, with some derivatives showing remarkable antiavian influenza virus activity. This highlights the potential use of this compound derivatives in the development of antiviral and possibly anticancer agents, given the structural similarity and the ability of these compounds to inhibit viral activities (Hebishy, Salama, & Elgemeie, 2020).

Future Directions

The future directions for research on “4-benzoyl-N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide” and similar compounds could involve further exploration of their synthesis methods, chemical properties, and potential biological activities. Given the broad range of activities exhibited by similar compounds, there is potential for the development of novel drugs .

properties

IUPAC Name

4-benzoyl-N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O2S/c1-17-12-18(2)14-22(13-17)30-26(23-15-33-16-24(23)29-30)28-27(32)21-10-8-20(9-11-21)25(31)19-6-4-3-5-7-19/h3-14H,15-16H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMBZNWSZDCOUAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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